molecular formula C20H18ClF2NO3 B6041934 [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone

[1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B6041934
M. Wt: 393.8 g/mol
InChI Key: DFUWWSBCCAGHMH-UHFFFAOYSA-N
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Description

[1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone: is a complex organic compound characterized by the presence of multiple functional groups, including a piperidine ring, a benzoyl group, and fluorine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with benzoyl chlorides under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions required. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: : It may serve as a probe in biochemical studies to understand the interactions of similar structures with biological targets.

Industry: : The compound can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to receptors or enzymes, leading to modulation of their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.

    Cresol: Aromatic organic compounds used in disinfectants and chemical synthesis.

Uniqueness

  • The combination of a piperidine ring with benzoyl and methoxy groups, along with fluorine and chlorine substituents, provides a unique structural framework that can be tailored for specific applications.
  • The presence of multiple functional groups allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.

This detailed overview provides a comprehensive understanding of [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[1-(5-chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2NO3/c1-27-18-7-4-12(9-17(18)23)19(25)13-3-2-8-24(11-13)20(26)15-10-14(21)5-6-16(15)22/h4-7,9-10,13H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUWWSBCCAGHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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